
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- is a compound that belongs to the class of amino acids It is characterized by the presence of a beta-hydroxyphenethyl group attached to the sulfur atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- typically involves the reaction of L-alanine with beta-hydroxyphenethyl thiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The beta-hydroxyphenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or alcohol derivatives.
Scientific Research Applications
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- involves its interaction with specific molecular targets and pathways. The beta-hydroxyphenethyl group may play a role in binding to enzymes or receptors, modulating their activity. The sulfur atom in the molecule can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- can be compared with other similar compounds, such as:
Alanine, 3-((beta-hydroxyphenethyl)thio)-, D-: The D-isomer of the compound, which may have different biological activity and properties.
Alanine, 3-((beta-hydroxyphenethyl)thio)-, racemic: A mixture of both L- and D-isomers, which may exhibit different overall properties compared to the pure L-isomer.
Alanine, 3-((beta-hydroxyphenethyl)thio)-, methyl ester: A derivative with a methyl ester group, which may have different solubility and reactivity.
The uniqueness of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- lies in its specific structural features and the presence of the beta-hydroxyphenethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13525-76-3 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO3S/c12-9(11(14)15)6-16-7-10(13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10?/m0/s1 |
InChI Key |
ZOYQWRJVUKUOQC-RGURZIINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CSC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CSCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


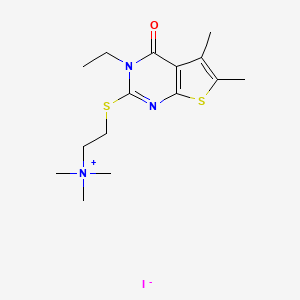
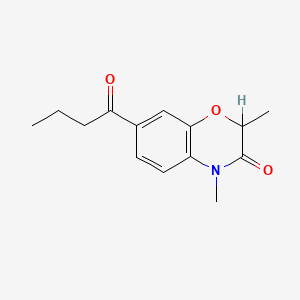

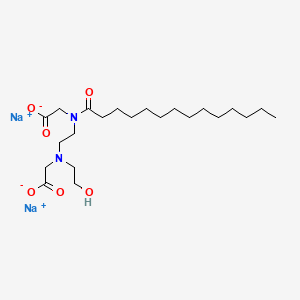
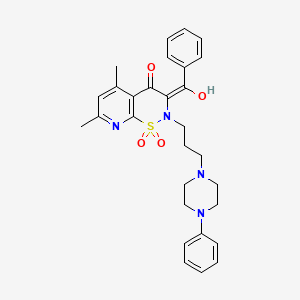

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
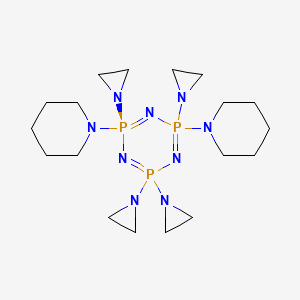
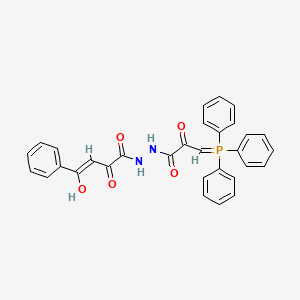
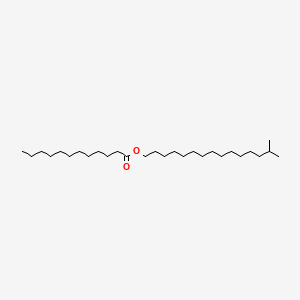
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)


